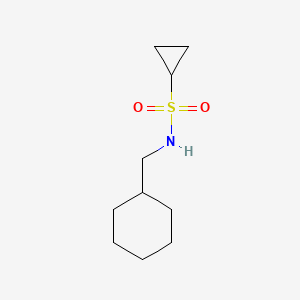

N-(cyclohexylmethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(cyclohexylmethyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c12-14(13,10-6-7-10)11-8-9-4-2-1-3-5-9/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMXPUFIJRRZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNS(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)cyclopropanesulfonamide typically involves the reaction of cyclohexylmethylamine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for N-(cyclohexylmethyl)cyclopropanesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclopropanesulfonamide moiety.

Reduction: Reduced forms of the cyclopropanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(cyclohexylmethyl)cyclopropanesulfonamide has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown promising cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating significant potency.

- Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory responses. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(cyclohexylmethyl)cyclopropanesulfonamide is crucial for optimizing its therapeutic potential. Key structural features include:

- Cyclopropane Ring : This moiety may enhance binding affinity to biological targets.

- Sulfonamide Group : Known to improve solubility and bioavailability, this group is critical for the compound's pharmacokinetic properties.

Case Studies

Several case studies highlight the applications of N-(cyclohexylmethyl)cyclopropanesulfonamide:

-

Anticancer Efficacy Study :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

-

Anti-inflammatory Effects Study :

- Objective : To investigate the compound's effects on LPS-stimulated macrophages.

- Findings : Treatment resulted in a significant reduction in TNF-alpha and IL-6 levels by about 50% compared to control groups.

-

Antimicrobial Activity Assessment :

- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and their implications:

Key Observations:

- Electronic Effects : The cyclopropane ring introduces ring strain and electron-withdrawing characteristics, contrasting with the electron-donating benzene sulfonyl group in N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide .

- Hydrogen Bonding: Compounds with amino groups (e.g., N-(3-aminophenyl)cyclopropanesulfonamide) exhibit enhanced polarity and hydrogen-bonding capacity, unlike the nonpolar cyclohexylmethyl group .

Physical and Crystallographic Properties

- Solubility: The cyclohexylmethyl group likely reduces water solubility compared to amino-substituted derivatives (e.g., N-(3-aminophenyl)cyclopropanesulfonamide) .

- Crystal Packing : reveals that cyclohexyl substituents in sulfonamides form chair conformations and C–H···O hydrogen bonds. The target compound’s cyclohexylmethyl group may disrupt such networks, leading to less ordered crystals .

Biological Activity

N-(cyclohexylmethyl)cyclopropanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(cyclohexylmethyl)cyclopropanesulfonamide features a cyclopropane ring attached to a sulfonamide group, with a cyclohexylmethyl substituent. The chemical structure can be represented as follows:

- Molecular Formula: C₉H₁₃N₁O₂S

- Molecular Weight: 185.27 g/mol

The unique structure of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation.

N-(cyclohexylmethyl)cyclopropanesulfonamide exhibits several biological activities that are primarily attributed to its ability to inhibit specific enzymes and pathways:

- Inhibition of Farnesyltransferase: Similar compounds have shown promise as inhibitors of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling and cancer progression. Inhibiting FTase can disrupt oncogenic signaling pathways, particularly those involving Ras proteins .

- Antimycobacterial Activity: Some derivatives of cyclohexylmethyl sulfonamides have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that modifications around the sulfonamide moiety can enhance antimycobacterial properties .

Structure-Activity Relationships (SAR)

Research indicates that the biological activity of N-(cyclohexylmethyl)cyclopropanesulfonamide can be influenced by various structural modifications. Key findings include:

- Lipophilicity: Compounds with increased lipophilicity tend to exhibit higher antimycobacterial activity. For instance, modifications that enhance the hydrophobic character of the molecule have been correlated with improved efficacy against M. tuberculosis .

- Substituent Effects: The presence of certain substituents on the cyclohexyl or cyclopropane rings can significantly impact the biological activity. For example, adding electron-withdrawing groups often enhances potency while maintaining selectivity for target enzymes .

Case Studies and Research Findings

- Anticancer Activity: A study examining the efficacy of various sulfonamide derivatives revealed that N-(cyclohexylmethyl)cyclopropanesulfonamide analogs exhibited potent anticancer activity through FTase inhibition. The most active compounds showed IC₅₀ values in the low nanomolar range, indicating strong potential for therapeutic applications against cancers driven by Ras signaling pathways .

- Antimycobacterial Studies: In vitro assays demonstrated that specific derivatives with cyclohexyl substituents exhibited minimum inhibitory concentrations (MICs) as low as 0.40 µg/mL against multidrug-resistant strains of M. tuberculosis, highlighting their potential as novel antitubercular agents .

- Pharmacokinetics and Bioavailability: Preliminary pharmacokinetic studies suggest that certain derivatives possess favorable bioavailability profiles in animal models, which is crucial for their development as therapeutic agents .

Data Summary Table

Q & A

What are the recommended synthetic routes for N-(cyclohexylmethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

Basic Question

The synthesis of sulfonamide derivatives typically involves arylation reactions and purification via silica gel chromatography . For example, analogous compounds like pyridine-2-sulfonamide derivatives are synthesized by reacting amine intermediates with nitriles (e.g., p-fluorobenzonitrile) under controlled stoichiometry (0.33–0.34 mmol scale), followed by flash chromatography for purification . Key considerations include:

- Reagent stoichiometry : Precise molar ratios to minimize side products.

- Chromatography solvents : Use gradient elution (e.g., ethyl acetate/hexane) for optimal separation.

- Yield optimization : Adjust reaction temperature (e.g., 60–80°C) and catalyst loading.

Which analytical techniques are critical for confirming the structural integrity of N-(cyclohexylmethyl)cyclopropanesulfonamide?

Basic Question

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, as demonstrated for related sulfonamides .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₄N₂O₂S) with ppm-level accuracy .

- X-ray crystallography : Resolves stereochemistry and bond angles, as applied to cyclohexylamine sulfonamides in crystallographic studies .

How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Advanced Question

Discrepancies in biological data (e.g., dopamine receptor activation vs. antimicrobial activity) arise from differences in:

- Structural modifications : Substituents on the cyclohexyl or sulfonamide groups alter target specificity .

- Assay conditions : Variations in cell lines (e.g., Gram-positive vs. neuronal models) or concentration ranges.

Methodological recommendations : - Conduct comparative bioassays under standardized protocols.

- Use docking simulations to predict binding affinities to diverse targets (e.g., dopamine receptors, bacterial enzymes) .

What strategies improve the reproducibility of sulfonamide synthesis in academic settings?

Advanced Question

Reproducibility challenges often stem from:

- Impure intermediates : Address via preparative HPLC or repeated recrystallization.

- Moisture-sensitive steps : Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Documentation : Follow Pharmaceutical Research guidelines for detailed reporting of reagents (manufacturer, purity), statistical methods, and biological replicates .

How do structural modifications of the cyclopropane or cyclohexyl groups affect pharmacological activity?

Advanced Question

Case studies of analogous compounds reveal:

- Cyclopropane rigidity : Enhances metabolic stability but may reduce solubility. Derivatives with methyl or chloro substituents show varied logP values, impacting bioavailability .

- Cyclohexylmethyl group : Bulky substituents improve target selectivity (e.g., farnesyltransferase inhibition) but complicate synthetic routes .

Experimental design : - Use QSAR models to correlate substituent electronegativity with activity.

- Synthesize analogs with halogen or cyano groups for structure-activity relationship (SAR) studies .

What are the best practices for characterizing sulfonamide stability under physiological conditions?

Advanced Question

Assess stability via:

- pH-dependent hydrolysis : Incubate compounds in buffers (pH 1–9) and monitor degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (e.g., 150–300°C) .

- Metabolic assays : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways .

How can crystallographic data inform the design of sulfonamide-based therapeutics?

Advanced Question

X-ray structures of sulfonamides (e.g., N-cyclohexylbenzenesulfonamide) reveal:

- Hydrogen-bond networks : Sulfonyl oxygen interactions with active-site residues (e.g., His/Lys in enzymes) .

- Conformational flexibility : Cyclohexyl chair-to-boat transitions affecting binding pocket compatibility .

Applications : - Design rigid analogs to lock bioactive conformations.

- Modify torsion angles to avoid steric clashes in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.